molecular formula C32H34O10 B1671995 Gossypol acetic acid CAS No. 12542-36-8

Gossypol acetic acid

Cat. No.: B1671995
CAS No.: 12542-36-8
M. Wt: 578.6 g/mol
InChI Key: NIOHNDKHQHVLKA-UHFFFAOYSA-N
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Description

Gossypol acetic acid (GAA) is a semi-synthetic derivative of gossypol, a polyphenolic compound naturally found in cotton plants (Gossypium spp.). GAA is formed by the conjugation of racemic gossypol with acetic acid via hydrogen bonding . It exists as a racemic mixture [(±)-GA] but can be resolved into enantiopure forms: the biologically active (-)-gossypol acetic acid [(-)-GA] and the less active (+)-gossypol acetic acid [(+)-GA] . GAA is more stable to light and heat compared to free gossypol, making it suitable for pharmaceutical applications .

Gossypol itself exhibits three tautomeric forms—aldehyde, ketone, and lactol—with the aldehyde form being predominant in biological systems . The (-)-enantiomer (AT-101) is clinically significant due to its potent anticancer, antiviral, and antifertility properties, often outperforming the racemic mixture by 2–5 times in efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

AT101 is synthesized from gossypol, a naturally occurring compound found in cottonseed. The synthetic route involves the isolation of gossypol followed by its conversion to the R-(-)-enantiomer, which is then acetylated to produce AT101. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conversion and acetylation processes .

Industrial Production Methods

Industrial production of AT101 involves large-scale extraction of gossypol from cottonseed, followed by its purification and chemical modification to produce the desired enantiomer. The process is optimized to ensure high yield and purity of the final product, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Hydrolysis of Bound Gossypol

G-AA is synthesized via acid-catalyzed hydrolysis of bound gossypol present in cottonseed soapstock. Phosphoric acid (1.6–1.8 mol/L) is preferred over HCl or H₂SO₄ due to its high boiling point and low oxidative degradation risk . Key parameters include:

ParameterOptimal ValueEffect on Yield/Purity
Refluxing Time90 minPeak yield (89.0% purity)
Acid Concentration1.8 mol/LMaximizes free gossypol release
Ultrasound Frequency40 kHzEnhances extraction efficiency

Prolonged refluxing beyond 90 minutes reduces yield due to aldehyde group oxidation in free gossypol .

Esterification and Acetylation

G-AA undergoes esterification reactions, particularly with acetic acid, facilitated by solid acid catalysts like zirconium sulfate/hexagonal mesoporous silica (ZS/HMS). Key findings include:

Catalyst LoadingReaction TimeConversion Rate
50% ZS/HMS120 min96.7%

Ultrasound-assisted esterification (40 kHz, 150 W) improves crystallinity and reduces reaction time by 30% compared to conventional methods .

Redox Reactions and Stability

G-AA participates in redox processes, particularly in biological systems:

  • NAD(P)H Oxidation : G-AA oxidizes NAD(P)H to NAD⁺/NADP⁺, disrupting cellular redox balance and generating reactive oxygen species (ROS) .

  • Lipid Peroxidation : In vitro studies show G-AA increases malondialdehyde (MDA) levels by 2.5-fold in testicular homogenates, indicating membrane lipid oxidation .

Antioxidants like vitamin E mitigate these effects by donating electrons to neutralize ROS .

Degradation Pathways

Ultrasonic degradation occurs under prolonged treatment (>3 hours), reducing yield by 12–15% due to:

  • Cleavage of aldehyde groups.

  • Isomerization of gossypol’s naphthalene backbone .

Optimization of Reaction Conditions

Orthogonal experiments identify critical factors for gossypol extraction and acetylation:

FactorOptimal ConditionInfluence Ranking
Extraction Time24 hA (Most impactful)
Acetone Concentration80%C
Solvent Dosage25 mLD
Acid Concentration1.0 mol/LB (Least impactful)

Photochemical Reactions

G-AA is photosensitive, undergoing oxidation upon UV exposure. Storage in darkness for ≥3 hours post-synthesis prevents 20–25% degradation .

Gossypol acetic acid’s chemical behavior is defined by its acid-catalyzed hydrolysis, ultrasound-enhanced esterification, and redox interactions. Optimized parameters like 1.8 mol/L H₃PO₄, 50% ZS/HMS catalyst loading, and 40 kHz ultrasound ensure high yield and stability, while degradation pathways highlight the need for controlled reaction environments . These insights are critical for pharmaceutical and industrial applications of G-AA.

Scientific Research Applications

    Chemistry: AT101 is used as a model compound to study the interactions of polyphenolic compounds with biological molecules.

    Biology: In biological research, AT101 is used to investigate the mechanisms of apoptosis and cell survival.

    Medicine: AT101 has shown promise as an anti-cancer agent, particularly in the treatment of prostate cancer, non-small cell lung cancer, and head and neck cancer.

    Industry: AT101 is used in the development of new therapeutic agents and drug delivery systems.

Mechanism of Action

AT101 exerts its effects by inhibiting the anti-apoptotic functions of Bcl-2 family proteins. These proteins are often overexpressed in cancer cells, leading to increased cell survival and resistance to therapy. By binding to the BH3 motif of these proteins, AT101 disrupts their function, leading to the activation of the intrinsic apoptotic pathway. This results in the induction of programmed cell death in cancer cells. Additionally, AT101 has been shown to cause DNA damage, further contributing to its anti-cancer effects .

Comparison with Similar Compounds

Structural and Solubility Differences

Gossypol forms derivatives with various acids, including acetic and formic acid. These derivatives share similar biological activities but differ in solubility and stability (Table 1).

Table 1: Solubility of Gossypol Derivatives in Selected Solvents (288.15–315.15 K)

Compound Solubility Trend (↑ with Temperature) Best Solvent RMSD (Apelblat Model)
Racemic GAA [(±)-GA] Ethyl acetate > acetic acid > ethanol Ethyl acetate 0.0112–0.614
Enantiopure (-)-GA Ethyl acetate > isopropyl alcohol Ethyl acetate 0.021–2.243
Gossypol formic acid Not reported N/A N/A
  • Key Findings :
    • Ethyl acetate is optimal for recrystallization of both (±)-GA and (-)-GA due to high solubility and low RMSD values in the Apelblat model .
    • (-)-GA shows temperature-dependent solubility increases in all tested solvents, critical for industrial purification .

Anticancer Activity

  • (-)-GA vs. Racemic Gossypol : (-)-GA inhibits cancer cell proliferation (e.g., MEC-1 cells) by inducing γH2AX phosphorylation (DNA damage marker) and suppressing cullin neddylation, a mechanism absent in (+)-GA . Its efficacy is 2–5 times higher than racemic gossypol .
  • Comparison with Plant-Derived Compounds : (-)-GA outperforms punicalagin (pomegranate-derived) and tannic acid in PLA2 inhibition (95–100% vs. 71.7–92.1%) .

Table 2: Anticancer Mechanisms of Gossypol Derivatives

Compound Target Pathway IC50 (μM) Clinical Status
(-)-GA (AT-101) BCL-2, cullin neddylation 0.5–2.0 Phase I/II trials
Racemic GAA PI3K/AKT, DNA damage response 5–10 Preclinical
Gossypol formic acid Not well characterized N/A Experimental

Antifertility Effects

  • GAA vs. Estradiol/Testosterone : In male rats, GAA (25 mg/kg/day) suppresses testicular function without the hormonal side effects of estradiol-17β or testosterone .
  • Sperm Motility : GAA reduces bull sperm hyaluronidase activity and motility at 20 μM, unlike linamarin or amygdalin, which require higher doses .

Toxicity Profiles

Table 3: Toxicity Comparison of Gossypol Derivatives

Compound Key Toxic Effects LD50 (mg/kg) Species
Racemic GAA Testicular atrophy, hypokalemia 25 (daily) Rats
(-)-GA Lower hepatotoxicity vs. (+)-GA >50 Mice
Gossypol formic acid Similar to GAA but less studied N/A N/A
  • Hypokalemia : GAA inhibits 11β-hydroxysteroid dehydrogenase (11β-OHSD), increasing renal potassium excretion (IC50: 147 μM in humans) .
  • Genotoxicity: High-dose GAA (20 mg/kg/day) induces sister chromatid exchanges in murine spermatogonia, a risk absent at lower doses .

Clinical and Industrial Relevance

  • Pharmaceutical Use : (-)-GA is prioritized in clinical trials for uterine leiomyoma and cancer due to enantioselective efficacy .
  • Purification Optimization : Solubility data guide ethyl acetate selection for (-)-GA recrystallization, improving yield and reducing costs .

Biological Activity

Gossypol acetic acid (GAA), a derivative of the natural polyphenol gossypol found in cotton plants, exhibits a wide range of biological activities. This article delves into its antimicrobial, anti-tumor, antifertility, and neuroprotective properties, supported by various case studies and research findings.

1. Antimicrobial Activity

GAA has shown significant antimicrobial effects, particularly against Gram-positive bacteria. A study demonstrated that GAA inhibits the growth of Bacillus subtilis and Staphylococcus aureus (both MSSA and MRSA) by interfering with the assembly of the cell division protein FtsZ. This inhibition affects the GTPase activity and polymerization of FtsZ, thereby blocking bacterial cell division .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainInhibition EffectMechanism of Action
Bacillus subtilisEffectiveInhibition of FtsZ polymerization
Staphylococcus aureusEffectiveDisruption of cell division processes
Escherichia coliConditionalRequires outer membrane permeabilization

2. Anti-Tumor Effects

GAA has been extensively studied for its anti-cancer properties. It has been reported to induce apoptosis in leukemia stem cells by inhibiting Bcl-2, a protein that prevents apoptosis. This mechanism enhances the sensitivity of these cells to conventional chemotherapeutic agents like cytarabine and dexamethasone . Additionally, GAA has shown efficacy against various cancer types, including breast cancer, where it prevents oxidative stress-induced necrosis in retinal pigment epithelial cells .

Case Study: GAA in Leukemia Treatment

  • Objective : Investigate GAA's role in regulating leukemia stem cells.
  • Findings : GAA decreased critical proteins necessary for stemness and induced mitochondrial dysfunction via reactive oxygen species accumulation, suggesting a potential therapeutic role in acute myeloid leukemia .

3. Antifertility Properties

Research indicates that GAA can significantly affect male fertility. In studies involving male bonnet monkeys (Macaca radiata), administration of GAA resulted in reduced sperm counts and motility. Notably, these effects were reversible after cessation of treatment . Another study reported similar findings in domestic fowl, where daily administration led to zero fertility rates during treatment but full recovery post-treatment .

Table 2: Effects of this compound on Male Fertility

Animal ModelDosageEffects Observed
Bonnet Monkey4 mg/dayReduced sperm count/motility
Domestic Fowl40 mg/kg dailyZero fertility during treatment

4. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of GAA. It has been shown to alleviate ferroptosis (a form of regulated cell death) in chondrocytes, suggesting its role in protecting against oxidative stress-related damage . Moreover, GAA's ability to inhibit reactive oxygen species accumulation further supports its neuroprotective properties.

Case Study: Neuroprotection in Retinal Cells

  • Objective : Assess GAA's effects on retinal pigment epithelial cells under oxidative stress.
  • Findings : GAA inhibited necrosis by modulating SESN2 gene expression and reducing ROS levels, indicating its potential as a therapeutic agent for retinal diseases .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing enantiomer-specific synthesis of gossypol acetic acid?

To isolate (−)-gossypol or (+)-gossypol enantiomers, maintain a strict acetic acid-to-hydrochloric acid ratio (22:1 mL) during synthesis. Deviations risk contamination with intermediates like L-tryptophan methyl ester. Recrystallization using an Et2O/PE (8:1) solvent mixture improves enantiomeric excess (ee) by minimizing racemization . Purity validation requires nuclear magnetic resonance (NMR) and chiral high-performance liquid chromatography (HPLC) to confirm stereochemical identity.

Q. How can researchers mitigate this compound toxicity in in vivo models?

Iron supplementation (e.g., ferrous sulfate heptahydrate) at molar ratios ≥4:1 (iron:gossypol) reduces free gossypol toxicity by forming insoluble iron-gossypol complexes. However, complete inactivation requires ratios >12:1, as lower ratios leave residual free gossypol in fecal excretion . Dietary iron levels should be quantified alongside gossypol intake to avoid confounding pharmacokinetic outcomes.

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) with reverse-phase C18 columns provides high sensitivity for detecting gossypol and its metabolites. For bound gossypol complexes, acid hydrolysis followed by UV-Vis spectrophotometry (λ = 370 nm) is effective. Validate methods using certified reference materials and spike-recovery experiments to ensure accuracy in complex matrices like plasma or tissue homogenates .

Advanced Research Questions

Q. How can contradictory data on gossypol’s pro-apoptotic efficacy across cancer cell lines be resolved?

Discrepancies often arise from variations in Bcl-2 family protein expression profiles. For example, (R)-(-)-gossypol binds Bcl-2 (Ki = 0.32 μM), Bcl-xL (Ki = 0.48 μM), and Mcl-1 (Ki = 0.18 μM), but its efficacy diminishes in cells overexpressing Mcl-1. Use RNA interference or CRISPR to knock down specific antiapoptotic proteins and isolate their contributions. Pair dose-response assays with computational docking studies to correlate binding affinities with phenotypic outcomes .

Q. What experimental designs address the dual role of gossypol in autophagy induction and apoptosis?

this compound (e.g., AT-101) simultaneously triggers apoptosis and cytoprotective autophagy, complicating mechanistic studies. Employ autophagy inhibitors (e.g., chloroquine) alongside gossypol to dissect these pathways. Monitor autophagic flux via LC3-II/LC3-I ratio (Western blot) and apoptosis via Annexin V/PI staining. Time-course experiments are critical, as autophagy often precedes apoptosis in gossypol-treated cells .

Q. How can researchers reconcile preclinical efficacy with mixed clinical trial results for gossypol-based therapies?

Phase I/II trials for AT-101 show variable outcomes (e.g., hematologic toxicities in glioblastoma vs. limited efficacy in prostate cancer). Preclinical models often lack tumor microenvironment complexity. Use patient-derived xenografts (PDXs) or organoids to better mimic human pathophysiology. Additionally, stratify clinical data by genetic biomarkers (e.g., Bcl-2 overexpression) to identify responsive subpopulations .

Q. Methodological Considerations

Q. What protocols ensure reproducibility in enantiomer separation for this compound?

Crystallize gossypol triacetic acid from acetone solutions. Individual crystals exhibit P212121 symmetry, containing only one enantiomer. Use polarized light microscopy or single-crystal X-ray diffraction to verify isomer purity. Combine crystals of the same stereochemistry post-crystallization to achieve >98% ee .

Q. How should researchers handle discrepancies in iron-gossypol binding studies?

Early studies reported 91% gossypol inactivation at 0.5% ferric chloride, but later work found residual free gossypol even at 1:1 iron:gossypol ratios. Reconcile these by standardizing iron sources (e.g., ferrous sulfate vs. ferric chloride) and measuring fecal bound/free gossypol via acid digestion followed by LC-MS .

Q. Data Presentation and Validation

  • Tables : Include molar ratios, binding constants, and clinical trial outcomes with error margins (e.g., ±SEM).
  • Figures : Use dose-response curves for apoptosis/autophagy assays and molecular docking diagrams for Bcl-2 interactions.
  • Supplemental Data : Deposit raw LC-MS spectra, crystallographic data, and clinical trial adverse event logs in repositories like Figshare or Zenodo .

Properties

IUPAC Name

acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOHNDKHQHVLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90921593
Record name Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1)
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Molecular Weight

578.6 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8
Record name Gossypol acetic acid
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Record name Gossypol acetic acid, (R)-
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Record name Gossypol acetic acid clathrate
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Record name Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1)
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Record name Gossypol-acetic acid
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Record name GOSSYPOL ACETIC ACID, (R)-
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Record name GOSSYPOL ACETIC ACID
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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